N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
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Overview
Description
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.
Attachment of the p-Tolylthio Group: The p-tolylthio group is attached via a thiolation reaction, often using a thiol reagent in the presence of a base.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It has potential use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.
Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide can be compared with other oxadiazole derivatives, such as:
- N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
- N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
These compounds share similar structures but may differ in their biological activities and applications. The presence of different substituents on the phenyl ring can significantly impact the compound’s properties and effectiveness in various applications.
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-6-8-16(9-7-13)26-11-10-17(23)20-19-22-21-18(25-19)14-4-3-5-15(12-14)24-2/h3-9,12H,10-11H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSORVQGNSGURE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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